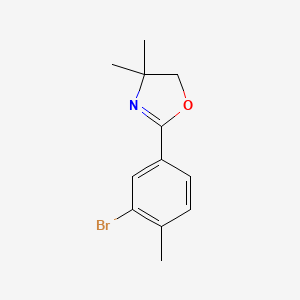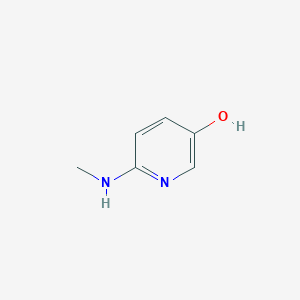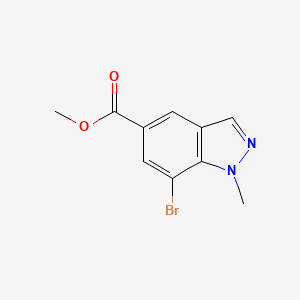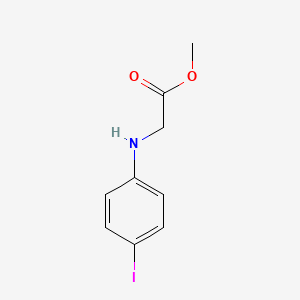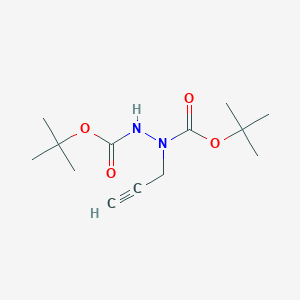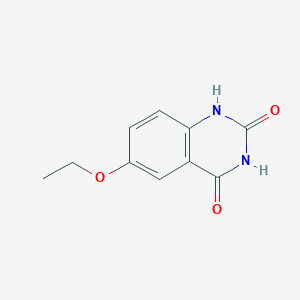![molecular formula C27H27N7 B13928279 1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine CAS No. 82137-72-2](/img/structure/B13928279.png)
1-(1-Methyl-1H-benzimidazol-2-yl)-N,N-bis[(1-methyl-1H-benzimidazol-2-yl)methyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine is a compound that belongs to the class of imidazole derivatives Imidazoles are heterocyclic compounds containing nitrogen atoms, which are known for their broad range of chemical and biological properties
Méthodes De Préparation
The synthesis of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be achieved through several methods. One common approach involves the Debus-Radziszewski synthesis, which is a multi-component reaction involving an aldehyde, a primary amine, and an ammonium salt . Another method is the Wallach synthesis, which involves the dehydrogenation of imidazolines . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield imidazole N-oxides, while reduction reactions may produce imidazole derivatives with reduced nitrogen atoms.
Applications De Recherche Scientifique
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine has a wide range of scientific research applications. In chemistry, it is used as a ligand in coordination chemistry to stabilize metal complexes . In biology, it has been studied for its potential antimicrobial and anticancer properties . In medicine, it is being explored for its potential use in drug development, particularly for its ability to interact with biological targets such as enzymes and receptors . Additionally, it has applications in the industry as a catalyst in various chemical reactions .
Mécanisme D'action
The mechanism of action of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through its imidazole rings, which can form hydrogen bonds and coordinate with metal ions . This interaction can modulate the activity of the target proteins, leading to various biological effects such as inhibition of enzyme activity or activation of receptor signaling pathways .
Comparaison Avec Des Composés Similaires
Tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine can be compared with other imidazole derivatives such as 1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine and 2-((1-benzoyl-1H-benzo[d]imidazol-2-yl)thio)-N-(substituted phenyl)acetamide . These compounds share similar structural features but differ in their specific substituents and functional groups. The unique structure of tris((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)amine allows it to interact with a distinct set of molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
82137-72-2 |
|---|---|
Formule moléculaire |
C27H27N7 |
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
1-(1-methylbenzimidazol-2-yl)-N,N-bis[(1-methylbenzimidazol-2-yl)methyl]methanamine |
InChI |
InChI=1S/C27H27N7/c1-31-22-13-7-4-10-19(22)28-25(31)16-34(17-26-29-20-11-5-8-14-23(20)32(26)2)18-27-30-21-12-6-9-15-24(21)33(27)3/h4-15H,16-18H2,1-3H3 |
Clé InChI |
PVERJKNCKZHUDS-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC=C2N=C1CN(CC3=NC4=CC=CC=C4N3C)CC5=NC6=CC=CC=C6N5C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(2-Methyl-[1,3]dioxolan-2-yl)-thiazol-2-yl]-methylamine](/img/structure/B13928202.png)


